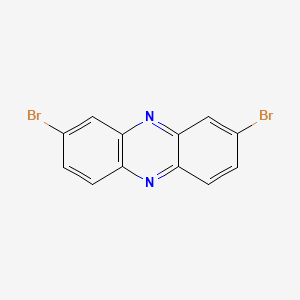

2,8-Dibromophenazine

Descripción general

Descripción

2,8-Dibromophenazine is a compound with the molecular formula C12H6Br2N2 . It belongs to the phenazine family of molecules.

Molecular Structure Analysis

The molecular structure of 2,8-Dibromophenazine consists of a phenazine core with bromine atoms at the 2 and 8 positions . The molecular weight is approximately 338 g/mol .Aplicaciones Científicas De Investigación

1. Application in Energy Storage Devices

- Summary of Application: 2,8-Dibromophenazine is used in the synthesis of a hybrid composed by phenazine-based conjugated microporous polymer (IEP-27-SR) and single-walled carbon nanotubes (SWCNTs) and graphene oxide (RGO). This hybrid is used as a high-performance organic electrode in aqueous electrolytes .

- Methods of Application: The hybrid is synthesized by reacting 2,7-dibromophenazine and 1,3,5-triethylbenzene via a Sonogashira cross-coupling reaction .

- Results or Outcomes: The IEP-27-SR//AC demonstrates high specific capacity (168 mAhg 1 at 2 C), impressive rate performance (96 mAhg 1 at 60 C) and ultra-long cycle stability (76% capacity retention over 28800 cycles at 10 C; 2690 h) in 1 M H2SO4 .

2. Application in Perovskite Solar Cells

- Summary of Application: 2,8-Dibromophenazine is used as a doping agent to improve the structure and optoelectronic properties of tin-based perovskite films .

- Methods of Application: The introduction of 2,8-Dibromophenazine can effectively inhibit the oxidation of Sn 2+ and passivate grain boundary defects and point defects in the perovskite films .

- Results or Outcomes: The tin-based perovskite film doped with 2,8-Dibromophenazine exhibits higher carrier lifetime and crystal quality. As a result, the doped device achieves a power conversion efficiency of 14.98% with a certified efficiency of 14.36% .

3. Application in On-Surface Synthesis

- Summary of Application: 2,8-Dibromophenazine is used in the debromination reaction on Au (111) and Ag (111) surfaces .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Application in Hybrid Energy Storage Devices

- Summary of Application: 2,8-Dibromophenazine is used in the synthesis of a hybrid composed by phenazine-based conjugated microporous polymer (IEP-27-SR) and single-walled carbon nanotubes (SWCNTs) and graphene oxide (RGO). This hybrid is used as a high-performance organic electrode in aqueous electrolytes .

- Methods of Application: The hybrid is synthesized by reacting 2,7-dibromophenazine and 1,3,5-triethylbenzene via a Sonogashira cross-coupling reaction .

- Results or Outcomes: The IEP-27-SR demonstrates high specific capacity (168 mAhg 1 at 2 C), impressive rate performance (96 mAhg 1 at 60 C) and ultra-long cycle stability (76% capacity retention over 28800 cycles at 10 C; 2690 h) in 1 M H2SO4 .

5. Application in Tin-Based Perovskite Solar Cells

- Summary of Application: 2,8-Dibromophenazine is used as a doping agent to improve the structure and optoelectronic properties of tin-based perovskite films .

- Methods of Application: The introduction of 2,8-Dibromophenazine can effectively inhibit the oxidation of Sn 2+ and passivate grain boundary defects and point defects in the perovskite films .

- Results or Outcomes: The tin-based perovskite film doped with 2,8-Dibromophenazine exhibits higher carrier lifetime and crystal quality. As a result, the doped device achieves a power conversion efficiency of 14.98% with a certified efficiency of 14.36% .

6. Application in On-Surface Synthesis

- Summary of Application: 2,8-Dibromophenazine is used in the debromination reaction on Au (111) and Ag (111) surfaces .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Application in Hybrid Energy Storage Devices

- Summary of Application: 2,8-Dibromophenazine is used in the synthesis of a hybrid composed by phenazine-based conjugated microporous polymer (IEP-27-SR) and single-walled carbon nanotubes (SWCNTs) and graphene oxide (RGO). This hybrid is used as a high-performance organic electrode in aqueous electrolytes .

- Methods of Application: The hybrid is synthesized by reacting 2,7-dibromophenazine and 1,3,5-triethylbenzene via a Sonogashira cross-coupling reaction .

- Results or Outcomes: The IEP-27-SR demonstrates high specific capacity (168 mAhg 1 at 2 C), impressive rate performance (96 mAhg 1 at 60 C) and ultra-long cycle stability (76% capacity retention over 28800 cycles at 10 C; 2690 h) in 1 M H2SO4 .

5. Application in Tin-Based Perovskite Solar Cells

- Summary of Application: 2,8-Dibromophenazine is used as a doping agent to improve the structure and optoelectronic properties of tin-based perovskite films .

- Methods of Application: The introduction of 2,8-Dibromophenazine can effectively inhibit the oxidation of Sn 2+ and passivate grain boundary defects and point defects in the perovskite films .

- Results or Outcomes: The tin-based perovskite film doped with 2,8-Dibromophenazine exhibits higher carrier lifetime and crystal quality. As a result, the doped device achieves a power conversion efficiency of 14.98% with a certified efficiency of 14.36% .

6. Application in On-Surface Synthesis

Propiedades

IUPAC Name |

2,8-dibromophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVGUWJHWXBGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dibromophenazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)

![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)

![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)

![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)